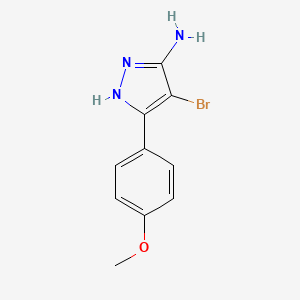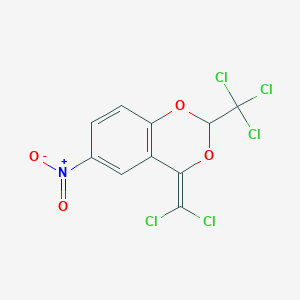
2-(2-Chlorophenoxy)-N'-(2,4-dichlorobenzylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenoxy)-N’-(2,4-dichlorobenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenoxy group and a dichlorobenzylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-N’-(2,4-dichlorobenzylidene)acetohydrazide typically involves the reaction of 2-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2,4-dichlorobenzaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems could improve efficiency and scalability.
化学反应分析
Types of Reactions
2-(2-Chlorophenoxy)-N’-(2,4-dichlorobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorophenoxy and dichlorobenzylidene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can lead to a variety of new compounds with different functional groups.
科学研究应用
2-(2-Chlorophenoxy)-N’-(2,4-dichlorobenzylidene)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.
作用机制
The mechanism of action of 2-(2-Chlorophenoxy)-N’-(2,4-dichlorobenzylidene)acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling processes.
相似化合物的比较
Similar Compounds
Similar compounds to 2-(2-Chlorophenoxy)-N’-(2,4-dichlorobenzylidene)acetohydrazide include other hydrazides and derivatives of chlorophenoxyacetic acid. Examples include:
- 2-(2-Chlorophenoxy)acetohydrazide
- N’-(2,4-Dichlorobenzylidene)acetohydrazide
- 2-(4-Chlorophenoxy)-N’-(2,4-dichlorobenzylidene)acetohydrazide
Uniqueness
The uniqueness of 2-(2-Chlorophenoxy)-N’-(2,4-dichlorobenzylidene)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
409340-40-5 |
|---|---|
分子式 |
C15H11Cl3N2O2 |
分子量 |
357.6 g/mol |
IUPAC 名称 |
2-(2-chlorophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H11Cl3N2O2/c16-11-6-5-10(13(18)7-11)8-19-20-15(21)9-22-14-4-2-1-3-12(14)17/h1-8H,9H2,(H,20,21)/b19-8+ |
InChI 键 |
CNUUKFXEWVXWSO-UFWORHAWSA-N |
手性 SMILES |
C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Cl |
规范 SMILES |
C1=CC=C(C(=C1)OCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5E)-5-[(2E,4E)-5-(4-methoxyanilino)-2,4-pentadienylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045740.png)
![1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline](/img/structure/B12045751.png)




![5-(3-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12045772.png)
![N'-[(E)-1-(4-chlorophenyl)ethylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12045779.png)


![6-Amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12045791.png)


